molecular formula C54H81N17O21S3 B1336889 N1-(3-(Methylthio)propyl)bleomycinamide CAS No. 41089-03-6

N1-(3-(Methylthio)propyl)bleomycinamide

Cat. No.: B1336889
CAS No.: 41089-03-6
M. Wt: 1400.5 g/mol
InChI Key: FWTQNWDTHLXHFI-XOGQCRKLSA-N
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Description

N1-(3-(Methylthio)propyl)bleomycinamide, also known as Bleomycin DMA2, Demethylbleomycin, Demethylbleomycin A2, and Demethylbleomycin A2 (Technical Grade), is a derivative of Bleomycin . It has a molecular formula of C54H81N17O21S3 and a molecular weight of 1400.53 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is white to off-white in color . It has a melting point of >190°C (dec.) and a density of 1.59±0.1 g/cm3 (Predicted) . It is slightly soluble in acetonitrile and very slightly soluble in water . It has a pKa of 10.84±0.46 (Predicted) .

Scientific Research Applications

Efficient Synthesis for Sensing Applications

A significant application lies in the synthesis of N1-(3-(Methylthio)propyl)-related compounds for sensing and imaging. For instance, Massing and Planalp (2015) reported the synthesis of a bifunctional Cu(I) chelator for sensing applications, demonstrating the compound's potential in gram-scale quantities. This synthesis emphasizes the compound's versatility and its application in the development of new sensing materials for biological and chemical sensors (Massing & Planalp, 2015).

Optoelectronic and Solar Cell Applications

In the field of optoelectronics, Bildirir et al. (2018) described the use of related compounds in the efficient synthesis of a new solution-processable n-type conjugated polymer network. This development shows promise for organic solar cells, highlighting the role of such compounds in enhancing thermal stability, absorbance, and electrochemical properties, crucial for energy conversion and storage solutions (Bildirir et al., 2018).

Therapeutic and Diagnostic Applications

In a more direct health-related application, the synthesis of N1-(3-(Methylthio)propyl)bleomycinamide analogues has been explored for therapeutic and diagnostic purposes. For example, the development of novel aromatic diamine compounds, such as those inhibiting the nuclear translocation of NF-kappaB without affecting IkappaB degradation, showcases the potential for treatments against inflammation and cancer (Shin et al., 2004). Similarly, Duan et al. (2003) synthesized novel 99mTc( SNN/S) "3+1" mixed ligand complexes, demonstrating their potential as brain perfusion agents for diagnostic imaging, further underscoring the versatility of this compound in biomedical research (Duan et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-(3-(Methylthio)propyl)bleomycinamide involves the reaction of bleomycin with 3-(methylthio)propylamine in the presence of a coupling agent.", "Starting Materials": [ "Bleomycin", "3-(Methylthio)propylamine", "Coupling agent" ], "Reaction": [ "Dissolve bleomycin in a suitable solvent", "Add 3-(methylthio)propylamine and coupling agent to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Purify the product by column chromatography or other suitable method", "Characterize the product by various spectroscopic techniques" ] }

CAS No.

41089-03-6

Molecular Formula

C54H81N17O21S3

Molecular Weight

1400.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1

InChI Key

FWTQNWDTHLXHFI-XOGQCRKLSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O

Origin of Product

United States

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